
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol is a complex organic compound with a unique structure that includes an amino group, a chloromethyl group, and a methanesulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable precursor with chloromethyl methyl ether and methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Methyl derivatives.
Substitution: Alcohols or amines, depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloromethyl and methanesulfonylmethyl groups can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(bromomethyl)-2-(methanesulfonylmethyl)propan-1-ol
- 3-Amino-2-(iodomethyl)-2-(methanesulfonylmethyl)propan-1-ol
- 3-Amino-2-(fluoromethyl)-2-(methanesulfonylmethyl)propan-1-ol
Uniqueness
Compared to its analogs, 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol is unique due to the presence of the chloromethyl group, which can undergo specific substitution reactions that are not possible with other halogenated derivatives. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Properties
Molecular Formula |
C6H14ClNO3S |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
2-(aminomethyl)-2-(chloromethyl)-3-methylsulfonylpropan-1-ol |
InChI |
InChI=1S/C6H14ClNO3S/c1-12(10,11)5-6(2-7,3-8)4-9/h9H,2-5,8H2,1H3 |
InChI Key |
RRZZGBGIQOEKTP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(CN)(CO)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



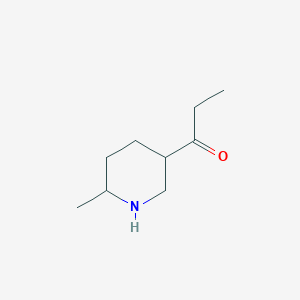
![8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)
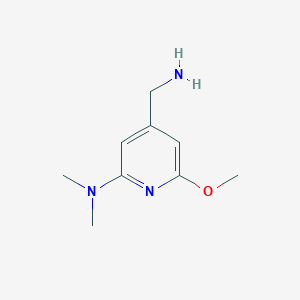
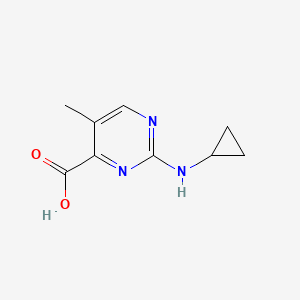
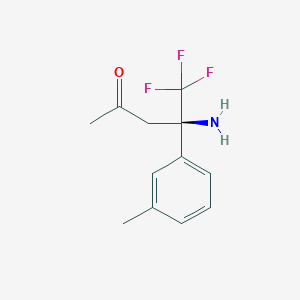
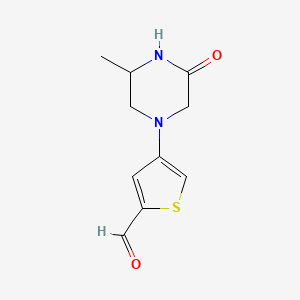

![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13166365.png)
![7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)
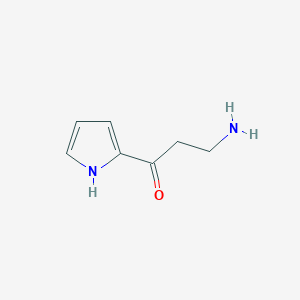

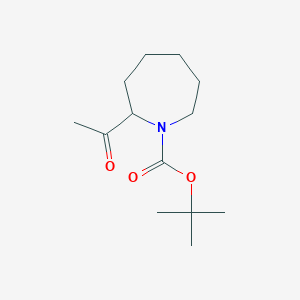
![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)
